molecular formula C8H8BrFS B3247613 Benzene, 5-bromo-2-fluoro-1-methyl-3-(methylthio)- CAS No. 1822862-39-4

Benzene, 5-bromo-2-fluoro-1-methyl-3-(methylthio)-

Cat. No. B3247613
CAS RN: 1822862-39-4
M. Wt: 235.12 g/mol
InChI Key: ZMLISWRRSZEGTC-UHFFFAOYSA-N
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Description

“Benzene, 5-bromo-2-fluoro-1-methyl-3-(methylthio)-” is a complex organic compound. It’s a derivative of benzene, which is one of the fundamental structures in organic chemistry . This compound has several substituents on the benzene ring, including a bromo (Br), fluoro (F), methyl (CH3), and methylthio (CH3S) groups .


Molecular Structure Analysis

The molecular structure of this compound would be based on the benzene ring, a hexagonal ring of six carbon atoms, with alternating single and double bonds. The bromo, fluoro, methyl, and methylthio groups would be attached to the carbon atoms in the ring at the 5th, 2nd, 1st, and 3rd positions respectively .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups (bromo, fluoro, methyl, and methylthio) on the benzene ring could allow for a variety of reactions. For instance, reactions could involve the replacement of one group with another, or the addition of a group to the benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzene, 5-bromo-2-fluoro-1-methyl-3-(methylthio)-” would depend on the specific arrangement and interaction of its atoms and functional groups. These could include its molecular weight, boiling and melting points, solubility in various solvents, and reactivity with other compounds .

properties

IUPAC Name

5-bromo-2-fluoro-1-methyl-3-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFS/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLISWRRSZEGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)SC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301227638
Record name Benzene, 5-bromo-2-fluoro-1-methyl-3-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301227638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-2-fluoro-3-methylphenyl)(methyl)sulfane

CAS RN

1822862-39-4
Record name Benzene, 5-bromo-2-fluoro-1-methyl-3-(methylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1822862-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 5-bromo-2-fluoro-1-methyl-3-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301227638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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